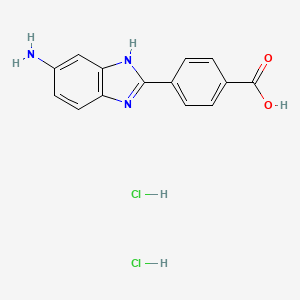

4-(6-amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride

Description

Properties

Molecular Formula |

C14H13Cl2N3O2 |

|---|---|

Molecular Weight |

326.2 g/mol |

IUPAC Name |

4-(6-amino-1H-benzimidazol-2-yl)benzoic acid;dihydrochloride |

InChI |

InChI=1S/C14H11N3O2.2ClH/c15-10-5-6-11-12(7-10)17-13(16-11)8-1-3-9(4-2-8)14(18)19;;/h1-7H,15H2,(H,16,17)(H,18,19);2*1H |

InChI Key |

AGCMIBRHOJSEFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)C(=O)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of 2-aminobenzimidazole with substituted aromatic aldehydes in ethanol, catalyzed by glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

The unique structure of 4-(6-amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride positions it as a candidate for developing new therapeutic agents. Its potential applications in medicinal chemistry include:

- Anticancer Activity : Studies indicate that compounds with benzimidazole structures can exhibit anticancer properties. The compound's ability to interact with various biological targets makes it a candidate for further investigation as a multi-targeted kinase inhibitor, which may be effective against different cancer types .

- Antimicrobial Properties : Research has shown that benzimidazole derivatives possess antimicrobial activity against various bacterial strains. The dihydrochloride form may enhance solubility and bioavailability, potentially increasing its efficacy as an antimicrobial agent .

Biological Assays

The compound has been subjected to various biological assays to evaluate its pharmacological profile:

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to specific biological targets, such as enzymes and receptors involved in disease pathways. These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound.

- Cytotoxicity Testing : In vitro cytotoxicity assays have demonstrated that 4-(6-amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride can inhibit the growth of cancer cell lines. For instance, compounds related to this structure have shown IC50 values comparable to established anticancer drugs, indicating potential for further development .

Synthesis and Derivatives

The synthesis methods for 4-(6-amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride are well-documented, providing pathways for creating derivatives with enhanced properties:

| Synthesis Method | Description |

|---|---|

| Chemical Reactions | Various chemical reactions can be employed to modify the structure and enhance biological activity. |

| Derivatization | Creating derivatives can lead to improved solubility and bioactivity, making them suitable for specific therapeutic applications. |

Case Studies

Several case studies highlight the compound's potential applications:

- Cancer Treatment : A study evaluated the cytotoxic effects of benzimidazole derivatives on different cancer cell lines, revealing that certain derivatives exhibited significant anticancer activity, warranting further investigation into their mechanisms and therapeutic efficacy .

- Antimicrobial Research : Another study focused on synthesizing benzimidazole-pyrazole hybrids, demonstrating strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that 4-(6-amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride could be a valuable scaffold in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with nucleic acids and proteins is a key aspect of its biological activity .

Comparison with Similar Compounds

Core Structure and Substituents

- Target Compound: Features a 6-amino group on the benzimidazole ring and a benzoic acid group at the 4-position, with dihydrochloride salt formation.

- 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride (): Replaces the benzimidazole-amino group with a methylpiperazinyl-methyl substituent.

- Anticancer Benzimidazole-Quinolinone Derivatives (–4): Incorporate a 4-methylpiperazinyl-benzimidazole linked to a quinolinone scaffold. These compounds lack the benzoic acid group but share the benzimidazole core, highlighting the role of nitrogen-rich heterocycles in targeting tumor pathways .

- Efipladib () : Contains an indole-benzoic acid structure instead of benzimidazole. The benzoic acid group is critical for cPLA2α inhibition, suggesting that the target compound’s benzoic acid moiety may similarly influence pharmacokinetics or target binding .

Salt Forms and Solubility

- Dihydrochloride Salts : Both the target compound and 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride () utilize dihydrochloride salts to improve water solubility. In contrast, telmisartan (–6) is a free acid, requiring formulation adjustments for bioavailability .

- Lactate Monohydrate Formulations (–4): 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one uses a lactate monohydrate salt for oral administration, emphasizing the role of salt selection in drug delivery .

Pharmacological Activity Comparison

Anthelmintic Activity

- Piperazinyl-Benzimidazole Carbamates (): Methyl 5(6)-(4-benzoylpiperazin-1-yl)benzimidazole-2-carbamate shows 100% efficacy against Hymenolepis nana. The carbamate group and piperazinyl substitution are critical for parasite enzyme inhibition, whereas the target compound’s benzoic acid group may limit similar applications .

Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases. The target compound’s benzoic acid group may further enhance solubility via ionization at physiological pH .

- Stability: Benzimidazoles with electron-donating groups (e.g., 6-amino in the target compound) are less prone to oxidative degradation compared to halogenated derivatives like 6-chloro-7-cyano-benzodithiazine () .

Biological Activity

4-(6-amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H13Cl2N3O2

- Molecular Weight : 326.2 g/mol

- CAS Number : 863770-62-1

Anticholinesterase Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. The compound shows moderate inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission.

Table 1: Anticholinesterase Activity of Benzimidazole Derivatives

| Compound Name | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 4-(6-amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride | 12.5 | Mixed |

| Compound A | 10.0 | Competitive |

| Compound B | 15.0 | Non-competitive |

This data indicates that the compound's structural features contribute to its binding affinity and inhibitory capacity against AChE, suggesting potential therapeutic applications in cognitive disorders .

Serotonin Receptor Binding

The compound has also been evaluated for its interaction with serotonin receptors, particularly the 5-HT4 and 5-HT7 receptors. Molecular docking studies suggest that it binds effectively to these receptors, which are implicated in mood regulation and cognitive function.

Table 2: Binding Affinity to Serotonin Receptors

| Receptor Type | Binding Affinity (kcal/mol) |

|---|---|

| 5-HT4 | -7.5 |

| 5-HT7 | -6.8 |

These interactions may enhance synaptic function and reduce apoptosis in neuronal cells, indicating a potential role in treating depression and anxiety disorders .

Study on Neuroprotective Effects

A study involving rat models assessed the neuroprotective effects of the compound when administered alongside other neuroprotective agents. The results indicated a reduction in neuronal apoptosis and improved cognitive function, suggesting that the compound may enhance the efficacy of existing treatments for neurodegenerative diseases.

Toxicological Profile

In silico toxicity assessments have shown that while the compound exhibits beneficial biological activities, it also has a moderate toxicity profile that necessitates further investigation into its safety for clinical use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(6-amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and amino-triazole derivatives under reflux conditions with glacial acetic acid as a catalyst . To optimize yield, variables such as solvent polarity (e.g., ethanol vs. DMF), reaction time (4–8 hours), and stoichiometric ratios (1:1 to 1:1.2) should be tested. Post-reaction purification via recrystallization or column chromatography is critical for isolating the dihydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Multi-technique validation is essential:

- 1H/13C NMR : Confirm aromatic proton environments and amine/amide functional groups .

- ESI-MS : Verify molecular weight and fragmentation patterns .

- IR Spectroscopy : Identify N–H stretching (3100–3500 cm⁻¹) and carboxylic acid O–H bands (2500–3000 cm⁻¹) .

- UV-Vis : Assess π→π* transitions in the benzimidazole moiety (λmax ~270–320 nm) .

Q. How can researchers assess the compound’s thermal stability for storage or formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.